molecular formula C20H14FIN2O2S B11105091 O-{4-[(4-fluorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

O-{4-[(4-fluorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate

Cat. No.: B11105091
M. Wt: 492.3 g/mol
InChI Key: XENKUXXAIVFYHC-UHFFFAOYSA-N
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Description

1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE is a complex organic compound characterized by the presence of fluorine and iodine atoms attached to aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE typically involves multiple steps, starting with the preparation of the fluorinated and iodinated aniline derivatives. These derivatives are then subjected to coupling reactions to form the final compound. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Organometallic reagents, halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate specific pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-FLUOROANILINO)CARBONYL]-4-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZENE is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to compounds with only one type of halogen substitution.

Properties

Molecular Formula

C20H14FIN2O2S

Molecular Weight

492.3 g/mol

IUPAC Name

O-[4-[(4-fluorophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate

InChI

InChI=1S/C20H14FIN2O2S/c21-14-3-7-16(8-4-14)23-19(25)13-1-11-18(12-2-13)26-20(27)24-17-9-5-15(22)6-10-17/h1-12H,(H,23,25)(H,24,27)

InChI Key

XENKUXXAIVFYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)OC(=S)NC3=CC=C(C=C3)I

Origin of Product

United States

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